molecular formula C8H14O2 B1612066 6-Methyl-6-heptenoic acid CAS No. 5212-67-9

6-Methyl-6-heptenoic acid

Cat. No. B1612066
CAS RN: 5212-67-9
M. Wt: 142.2 g/mol
InChI Key: LLEPSQPKESZELY-UHFFFAOYSA-N
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Description

6-Methyl-6-heptenoic acid (6MHA) is a naturally occurring carboxylic acid found in many plants and animals. It is a member of the carboxylic acid family and is composed of a six-carbon chain with a methyl group attached to the sixth carbon. 6MHA is a major component of the human diet and has been shown to have a number of beneficial effects on human health. 6MHA has been studied extensively in recent years due to its potential applications in medicine, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis of Methyl Substituted Compounds

The synthesis of methyl-substituted bicyclo[3.2.0]hept-3-en-6-ones and tetrahydro-2H-cyclopenta[b]furan-2-ones from 3-hydroxy-6-heptenoic acids, including 6-methyl-6-heptenoic acid, has been explored. These compounds are significant for the synthesis of linear condensed triquinane sesquiterpenes, a class of organic compounds with various applications in chemistry (Marotta, Pagani, Righi, & Rosini, 1994).

Preparation of Medium-Ring Lactones

Research on the iodo lactonization of 6-heptenoic acid, including variants like this compound, has been conducted. This process is crucial for creating medium-ring iodo lactones, which have potential applications in various chemical syntheses (Simonot & Rousseau, 1993).

Insect Attractants

This compound derivatives have been identified as components in insect pheromones. For example, (Z)-3-methyl-2-heptenoic acid is found in volatiles from female Bruchid beetles and exhibits attractant properties, suggesting potential applications in pest control (Cork, Hall, Blaney, & Simmonds, 1991).

Catalytic Asymmetric Intramolecular Cyclopropanation

Studies on catalytic asymmetric intramolecular cyclopropanation of 2-diazo-3-oxo-6-heptenoic acid esters, related to this compound, have been conducted. This research is important for enantioselective synthesis, a key aspect of creating pharmaceuticals and other biologically active molecules (Takeda, Honma, Ida, Sawada, & Nakada, 2007).

properties

IUPAC Name

6-methylhept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7(2)5-3-4-6-8(9)10/h1,3-6H2,2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEPSQPKESZELY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600624
Record name 6-Methylhept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5212-67-9
Record name 6-Methylhept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-Butyllithium (10.8 ml of 2.5 M in hexanes, 27 mmol, 1.3 equiv) was added to a solution of methyltriphenylphosphonium bromide (9.7 g, 27 mmol, 1.3 equiv) in dimethyl sulfoxide (50 ml) at 0° C., and the mixture was stirred at room temperature for 1 h. It was added to a solution of 6-oxo-heptanoic acid 6 (3 g, 20.82 mmol, 1 equiv) and n-butyllithium (8.33 ml of 2.5 M in hexanes, 20.82 mmol, 1 equiv) in THF (30 ml). The mixture was stirred at room temperature for 48 hr. Water was added and the mixture was acidified with 2 N HCl and extracted with methylene chloride (3×50 ml). The organic layer was washed with 10% sodium hydroxide solution. The aqueous layer was acidified with 2 N HCl and extracted with ethyl acetate (3×60 ml). The organic extracts were dried over anhydrous sodium sulfate and concentrated in vacuo. Purification by flash column chromatography (10% EtOAc/hexanes) gave pure acid 7 (2.32 g, 78%) as a colorless oil: TLC Rf=0.47 (silica gel, 25% EtOAc/hexanes); 1H NMR (600 MHz, CDCl3) δ 4.69 (s, 1H), 4.65 (s, 1H), 2.34 (t, J=7.8 Hz, 2H), 2.01 (t, J=7.8 Hz, 2H), 1.69 (s, 3H), 1.64-1.58 (m, 2H), 1.50-1.44 (m, 2H); 13C NMR (100 MHz, CDCl3) δ 180.7, 145.6, 110.4; 37.5, 34.2, 27.1, 24.4, 22.5.
Quantity
10.8 mL
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
8.33 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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